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Compound of Interest

Compound Name: 2,5-Dichloropyridine

Cat. No.: B042133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for 2,5-dichloropyridine. The information is

presented to support research, development, and quality control activities involving this

compound. All quantitative data is summarized in structured tables for ease of reference, and

detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of 2,5-
dichloropyridine by providing information about the chemical environment of its hydrogen (¹H)

and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2,5-dichloropyridine exhibits signals corresponding to the three

aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen

atom and the chlorine substituents.
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Proton
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-6 8.70 Doublet (d) J(H-6, H-4) = 3.0

H-4 8.13
Doublet of Doublets

(dd)

J(H-4, H-3) = 9.0, J(H-

4, H-6) = 3.0

H-3 7.68 Doublet (d) J(H-3, H-4) = 9.0

Note: Data is referenced from various sources and may vary slightly based on experimental

conditions.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of 2,5-dichloropyridine.

The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Chemical Shift (δ) ppm

C-2 ~151

C-5 ~131

C-6 ~150

C-3 ~125

C-4 ~139

Note: These are approximate values and can vary with the solvent and other experimental

parameters. Definitive assignment often requires advanced NMR techniques.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

A solid sample of 2,5-dichloropyridine (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C

NMR) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl

sulfoxide-d₆, DMSO-d₆) in an NMR tube.
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The typical volume of the solvent is 0.6-0.7 mL.

The sample is gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300

MHz or higher for ¹H NMR.

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum by

removing C-H coupling.

The data is acquired, processed (typically via Fourier transformation), and analyzed.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes of 2,5-
dichloropyridine. The absorption of infrared radiation corresponds to specific molecular

vibrations.

FT-IR Spectroscopic Data
The FT-IR spectrum of 2,5-dichloropyridine shows characteristic absorption bands for

aromatic C-H, C=C, C=N, and C-Cl bonds.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3100-3000 Aromatic C-H stretch Medium-Weak

~1600-1550
Aromatic C=C and C=N ring

stretching
Strong-Medium

~1450-1400
Aromatic C=C and C=N ring

stretching
Strong-Medium

~1100-1000 C-H in-plane bending Medium

~850-750 C-H out-of-plane bending Strong

~800-600 C-Cl stretching Strong

Note: Peak positions and intensities can be influenced by the sample preparation method and

the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)
Sample Preparation:

Approximately 1-2 mg of finely ground 2,5-dichloropyridine is mixed with about 100-200 mg

of dry, IR-grade potassium bromide (KBr).

The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous

dispersion.

The powdered mixture is transferred to a pellet die.

A hydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a

transparent or translucent pellet.

Instrumentation and Data Acquisition:

A background spectrum of a pure KBr pellet is recorded to subtract atmospheric and

instrumental interferences.
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The KBr pellet containing the sample is placed in the sample holder of the FT-IR

spectrometer.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The resulting spectrum is analyzed for characteristic absorption bands.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for a chemical compound like 2,5-dichloropyridine.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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